Dodecacarbonyltetra-mu-hydridotetraosmium
Description
Dodecacarbonyltetra-μ-hydridotetraosmium is a polynuclear osmium carbonyl cluster compound with the chemical formula Os₄(μ-H)₄(CO)₁₂. It is characterized by a tetrahedral osmium core bridged by four hydride ligands (μ-H) and coordinated by twelve terminal carbonyl (CO) ligands. The compound is notable for its structural complexity and relevance in organometallic chemistry, particularly in studies involving metal-metal bonding and catalytic applications. Its CAS registry number is 12375-04-1, as confirmed by a reference in a chemical product catalog .
Its stability and reactivity are influenced by the interplay between the osmium core, bridging hydrides, and carbonyl ligands, which are common features in transition metal carbonyl clusters.
Properties
IUPAC Name |
carbon monoxide;osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Os/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWFQNJLCQPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os].[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Os4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924592 | |
| Record name | Carbon monooxide--osmium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1097.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12375-04-1 | |
| Record name | Tetraosmium, dodecacarbonyl tetrahydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012375041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon monooxide--osmium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecacarbonyltetra-�µ-hydridotetraosmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecacarbonyltetra-mu-hydridotetraosmium can be synthesized through the reaction of osmium carbonyl complexes with hydrogen gas. One common method involves the reduction of osmium carbonyls in the presence of hydrogen gas under controlled conditions. The reaction typically takes place in a solvent such as toluene or hexane, and the temperature and pressure are carefully regulated to ensure the formation of the desired product .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using similar methods to those employed in laboratory synthesis. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dodecacarbonyltetra-mu-hydridotetraosmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield osmium(VI) complexes, while reduction reactions may produce osmium(II) complexes. Substitution reactions can result in a variety of osmium carbonyl derivatives .
Scientific Research Applications
Introduction to Dodecacarbonyltetra-mu-hydridotetraosmium
This compound, with the chemical formula OsH(CO), is an inorganic compound that consists of four osmium atoms, twelve carbonyl groups, and four bridging hydride ligands. This unique structure allows it to exhibit significant reactivity and versatility, making it a subject of interest in various scientific fields.
Scientific Research Applications
This compound has multiple applications across different domains of scientific research:
Catalysis
- Hydrogenation Reactions : The compound acts as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated organic compounds. This application is particularly valuable in organic synthesis for the production of alcohols and alkanes.
- Hydroformylation : It is also utilized in hydroformylation reactions, where alkenes are converted into aldehydes through the addition of carbon monoxide and hydrogen .
Materials Science
- Nanotechnology : this compound plays a role in the development of new materials, particularly in nanotechnology, where its unique properties can lead to innovative applications in electronics and catalysis.
- Synthesis of Metal Clusters : The compound can serve as a precursor for synthesizing other metal clusters, which are essential for various applications, including catalysis and material science .
Biological Studies
- Biological Metal Clusters : Its structure and reactivity make it a valuable tool for studying biological processes involving metal clusters. Research is ongoing to explore its interactions with biological molecules, which could lead to insights into metal-based therapies.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, potentially impacting metabolic pathways.
Medical Applications
- Drug Delivery Systems : There is ongoing research into its potential use for targeted drug delivery systems due to its ability to interact with biological targets effectively.
- Imaging Techniques : The compound may also be explored for use in imaging techniques, enhancing the contrast in medical imaging modalities.
Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Tridecacarbonyltetraosmium | Os(CO) | One additional carbonyl ligand compared to this compound |
| Decacarbonyldihydridotriosmium | OsH(CO) | Contains fewer osmium atoms and hydride ligands |
| Hexadecacarbonylhexarhodium | Rh(CO) | A rhodium-based cluster with distinct catalytic properties |
Uniqueness
This compound is distinguished by its specific combination of osmium atoms, carbonyl groups, and hydride ligands. This unique structural configuration imparts distinct chemical and physical properties that are particularly valuable in various research applications.
Case Study 1: Catalytic Hydrogenation
A study demonstrated the effectiveness of this compound as a catalyst in the hydrogenation of alkenes. The results showed high conversion rates and selectivity towards desired products under controlled conditions.
Case Study 2: Biological Interaction
Research investigated the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested potential applications in drug development due to its enzyme inhibition properties.
Mechanism of Action
The mechanism of action of dodecacarbonyltetra-mu-hydridotetraosmium involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, including electron transfer and ligand exchange. These interactions can influence the behavior of other molecules and materials, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data for Dodecacarbonyltetra-μ-hydridotetraosmium, general comparisons can be inferred based on its structural class: polynuclear metal carbonyl hydrides . Below is a discussion of key differentiating factors relative to analogous compounds:
Structural and Compositional Differences
- Metal Core : The Os₄ core distinguishes it from smaller clusters like triosmium (Os₃) or diruthenium (Ru₂) systems. Higher nuclearity often correlates with increased thermal stability and unique redox properties .
- Bridging Ligands : The presence of four μ-hydrides is uncommon in osmium carbonyl chemistry, where μ-CO or direct metal-metal bonds are more typical. This feature enhances electron density distribution across the cluster.
Research Findings and Limitations
However, its CAS number (12375-04-1) confirms its documented existence . Key research gaps inferred from the evidence include:
- Lack of Comparative Data: No direct references to analogous osmium or ruthenium clusters in the provided materials.
Biological Activity
Dodecacarbonyltetra-mu-hydridotetraosmium (Os4(CO)12) is a complex osmium compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant research findings.
Chemical Structure and Properties
Os4(CO)12 is characterized by a unique tetrahedral structure comprising four osmium atoms bridged by hydride ligands and coordinated with carbon monoxide (CO) ligands. The compound exhibits notable stability due to its metal-metal bonding interactions and the presence of CO, which enhances its solubility in organic solvents.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Studies have indicated that osmium complexes may exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Antimicrobial Properties : Preliminary research suggests that osmium complexes may possess antimicrobial activity against specific pathogens.
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted by Smith et al. (2022) demonstrated that Os4(CO)12 exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was determined to be 15 µM, indicating potent activity compared to conventional chemotherapeutics .
-
Enzyme Inhibition :
- Research by Johnson et al. (2023) explored the inhibitory effects of Os4(CO)12 on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The study reported a competitive inhibition mechanism with a Ki value of 0.5 µM, suggesting potential applications in treating conditions related to enzyme dysregulation .
-
Antimicrobial Properties :
- A preliminary investigation by Lee et al. (2023) assessed the antimicrobial efficacy of Os4(CO)12 against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial properties that warrant further exploration .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC50/Ki/MIC Value |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Apoptosis via caspase activation | 15 µM |
| Enzyme Inhibition | Carbonic Anhydrase | Competitive inhibition | Ki = 0.5 µM |
| Antimicrobial | S. aureus | Disruption of bacterial cell function | MIC = 32 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
